2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. It is generally understood that compounds with similar structures interact with their targets by forming bonds and inducing changes in the target’s structure or function .
Biochemical Pathways
Compounds with similar structures are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s physicochemical properties such as its density (1524 g/mL at 25 °C) and boiling point (50-55 °C/11 mmHg) suggest that it may have certain bioavailability characteristics .
Result of Action
Compounds with similar structures are known to induce various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability may be affected by temperature, as suggested by its storage conditions (under inert gas at 2-8°C) . Furthermore, the compound is classified as an irritant, indicating that it may have certain safety considerations in its action environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of pyridine derivatives. For instance, 2-fluoro-5-chloropyridine can be reacted with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under controlled conditions to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The hydrazinecarboxamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce corresponding carboxylic acids and amines.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.
2-Chloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with similar applications in agrochemicals and pharmaceuticals.
Uniqueness
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide is unique due to its specific substitution pattern and the presence of both trifluoromethyl and hydrazinecarboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N4O/c1-16(15-7(13)17)6-5(9)2-4(3-14-6)8(10,11)12/h2-3H,1H3,(H3,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMMJFMKICGPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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